molecular formula C17H13N5S2 B2659832 4-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)-2-phenylthiazole CAS No. 1351611-80-7

4-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)-2-phenylthiazole

Cat. No.: B2659832
CAS No.: 1351611-80-7
M. Wt: 351.45
InChI Key: RNXZVQFATHCGQC-UHFFFAOYSA-N
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Description

4-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)-2-phenylthiazole is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a thiazole ring, a pyrazole ring, and a pyridazine ring, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)-2-phenylthiazole typically involves multi-step reactions. One common method involves the reaction of 6-(1H-pyrazol-1-yl)pyridazine-3-thiol with a suitable thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)-2-phenylthiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

4-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)-2-phenylthiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)-2-phenylthiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
  • 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide

Uniqueness

4-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)-2-phenylthiazole is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-phenyl-4-[(6-pyrazol-1-ylpyridazin-3-yl)sulfanylmethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5S2/c1-2-5-13(6-3-1)17-19-14(12-24-17)11-23-16-8-7-15(20-21-16)22-10-4-9-18-22/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXZVQFATHCGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CSC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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